

physical and chemical properties of N-(4-Methyl-2-pyridyl)thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methyl-pyridin-2-yl)-thiourea

Cat. No.: B1585874

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Methyl-2-pyridyl)thiourea

Introduction

N-(4-Methyl-2-pyridyl)thiourea, hereafter referred to as MPT, is a heterocyclic organic compound featuring a thiourea moiety linked to a 4-methylpyridine scaffold. The thiourea functional group, an organosulfur compound with the formula $\text{SC}(\text{NH}_2)_2$, is a critical pharmacophore in modern medicinal chemistry.^[1] Its structural analogy to urea, with the carbonyl oxygen replaced by a sulfur atom, provides a versatile framework for designing therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The therapeutic potential of thiourea derivatives stems from the ability of the N-H groups to act as hydrogen bond donors and the sulfur atom to serve as a hydrogen bond acceptor, facilitating significant interactions with biological targets like enzymes and receptors.^{[1][4]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of MPT's core physical and chemical properties, detailed protocols for its synthesis and characterization, and insights into its potential applications, grounded in established scientific principles and methodologies.

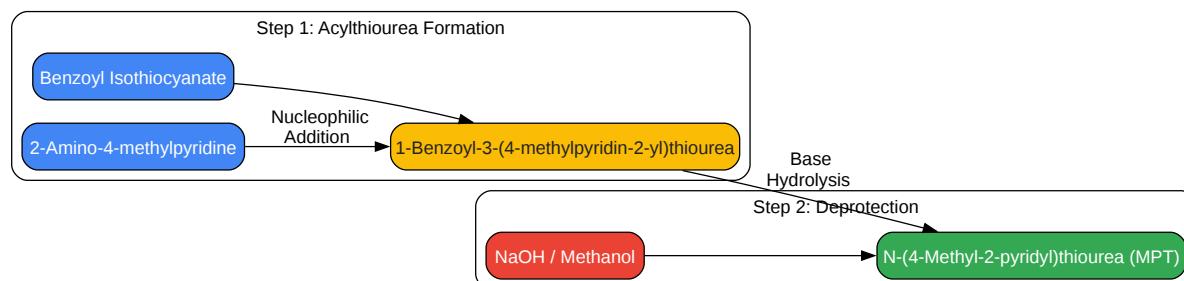
Molecular Structure and Physicochemical Properties

The structure of MPT combines the rigidity of the pyridine ring with the flexible and functionally critical thiourea group. The methyl substituent at the 4-position of the pyridine ring can influence the molecule's electronic properties and steric interactions.

Caption: Molecular structure of N-(4-Methyl-2-pyridyl)thiourea (MPT).

Like other thioureas, MPT can exist in tautomeric forms: the predominant thione form (C=S) and the thiol form (C-SH), also known as isothiourea.^[5] The molecular conformation is stabilized by an intramolecular hydrogen bond between one of the thiourea N-H protons and the pyridine nitrogen atom, a common feature in N-pyridylthioureas.^{[6][7]}

Table 1: Physicochemical Properties of N-(4-Methyl-2-pyridyl)thiourea


Property	Value	Reference(s)
IUPAC Name	(4-methylpyridin-2-yl)thiourea	[8][9]
Synonyms	1-(4-Methyl-2-pyridyl)thiourea	[8]
CAS Number	21242-21-7	[8][9][10][11]
Molecular Formula	C ₇ H ₉ N ₃ S	[8][9][10][11]
Molecular Weight	167.23 g/mol	[8][10]
Appearance	Yellow crystals or crystalline powder	[9][12]
Melting Point	211.0 - 220.0 °C	[9][12]
Purity (Typical)	≥96.0% (by HPLC)	[9][12]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	2	[8]
Rotatable Bond Count	1	[8]

Synthesis and Purification

The synthesis of N-substituted thioureas is a well-established process in organic chemistry. The most prevalent method involves the nucleophilic addition of a primary amine to an

isothiocyanate.[\[1\]](#)[\[2\]](#) For MPT, this involves the reaction of 2-amino-4-methylpyridine with a suitable isothiocyanate precursor. A reliable and high-yield approach utilizes an in-situ generated benzoyl isothiocyanate, followed by a simple deprotection step.

Expertise & Experience Insight: The use of benzoyl isothiocyanate (formed from benzoyl chloride and a thiocyanate salt) is advantageous because it is a stable, crystalline solid that is easier to handle than many volatile and pungent alkyl or aryl isothiocyanates. The benzoyl group acts as a temporary protecting group that can be readily removed via base hydrolysis to yield the desired N-monosubstituted thiourea.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for N-(4-Methyl-2-pyridyl)thiourea.

Experimental Protocol: Synthesis of MPT

Protocol Trustworthiness: This protocol is adapted from established literature procedures for related compounds and includes steps for purification and confirmation, ensuring a self-validating workflow.[\[13\]](#)

Step 1: Synthesis of 1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea (Intermediate)

- Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium thiocyanate (0.5 mmol) in 10 mL of dry acetonitrile.
- Isothiocyanate Formation: To the stirred solution, add benzoyl chloride (0.5 mmol) dropwise at room temperature. The formation of benzoyl isothiocyanate is typically rapid.
- Amine Addition: Add a solution of 2-amino-4-methylpyridine (0.5 mmol) in 5 mL of dry acetonitrile to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting amine.
- Isolation: Pour the reaction mixture into 50 mL of cold water. The solid precipitate of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea is collected by vacuum filtration, washed with water, and dried.

Step 2: Synthesis of N-(4-Methyl-2-pyridyl)thiourea (MPT)[13]

- Hydrolysis Setup: Suspend the dried intermediate (e.g., 7.37 mmol) in 15 mL of methanol in a 100 mL round-bottom flask.
- Base Addition: Add 7.4 mL of 1 N aqueous sodium hydroxide (NaOH) to the suspension.
- Reflux: Heat the mixture to reflux for 1 hour. The progress of the deprotection can be monitored by TLC.
- Crystallization and Isolation: Cool the reaction mixture to room temperature. A white or yellow solid of MPT will precipitate.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry in a vacuum desiccator over P₂O₅. The yield for this step is typically high (e.g., 81%).[13]
- Recrystallization: For higher purity, MPT can be recrystallized from methanol. This step is also crucial as the choice of solvent can influence the resulting crystal polymorph.[13]

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized MPT. A combination of spectroscopic techniques provides a comprehensive molecular fingerprint.

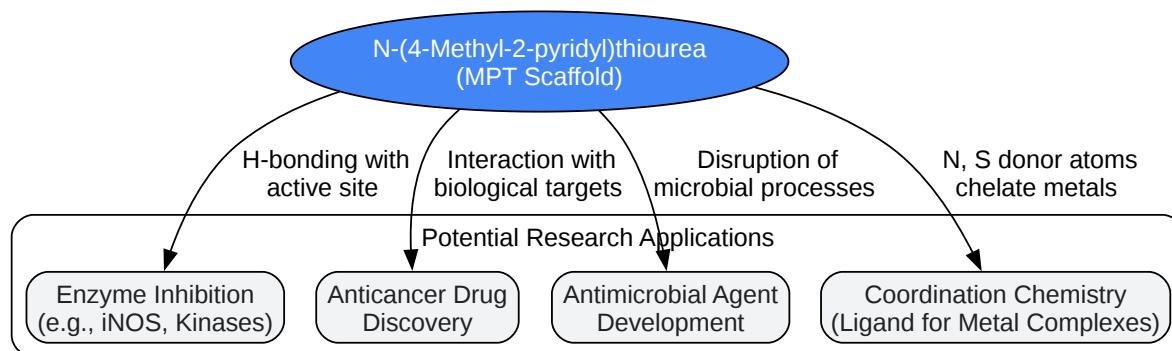
Protocol: Standard Characterization of MPT

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of purified MPT in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Expected ¹H NMR (DMSO-d₆): Look for signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group (CH₃), and two broad singlets at a downfield chemical shift (typically >8 ppm) for the N-H protons of the thiourea group.[14]
 - Expected ¹³C NMR (DMSO-d₆): Expect signals for the pyridine ring carbons, the methyl carbon, and a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm.[15]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a sample using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
 - Acquire the spectrum from 4000 to 400 cm⁻¹.
 - Expected Peaks: Identify characteristic vibrational bands:
 - N-H stretching: 3100-3400 cm⁻¹
 - C-H stretching (aromatic and aliphatic): 2900-3100 cm⁻¹
 - C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹
 - Thioamide bands involving C-N stretching and N-H bending: 1300-1550 cm⁻¹

- C=S stretching: A weaker band typically around 700-850 cm⁻¹.
- Mass Spectrometry (MS):
 - Use a technique like Electrospray Ionization (ESI) to obtain the mass spectrum.
 - Confirmation: Verify the molecular weight by identifying the molecular ion peak [M+H]⁺ at m/z corresponding to 168.23.
- X-ray Crystallography:
 - Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution (e.g., from methanol or chloroform).[13]
 - Structural Elucidation: This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, the trans-cis conformation of the thiourea moiety, and details of the intramolecular and intermolecular hydrogen bonding network that stabilizes the crystal lattice.[13][16]

Potential Applications in Research and Drug Development

The MPT molecule is a promising candidate for further investigation in drug discovery and materials science due to the well-documented activities of the thiourea class of compounds.


1. Enzyme Inhibition: The precursor, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. This provides a strong rationale for screening MPT and its derivatives for inhibitory activity against iNOS and other enzymes, such as kinases or proteases, where hydrogen bonding interactions are critical for binding.

2. Antimicrobial and Anticancer Agents: Thiourea derivatives have demonstrated a wide range of biological activities.[17] The MPT scaffold can be explored for:

- Anticancer Activity: By targeting various pathways involved in carcinogenesis.[4]

- Antibacterial/Antifungal Activity: The thiourea moiety is present in several antimicrobial agents.[17][18]

3. Coordination Chemistry: The nitrogen and sulfur atoms in MPT are excellent donor sites, making it a valuable ligand for forming coordination complexes with various metal ions.[19] These metal complexes themselves can exhibit unique catalytic or biological properties distinct from the free ligand.[20]

[Click to download full resolution via product page](#)

Caption: Potential applications and research avenues for the MPT scaffold.

Conclusion

N-(4-Methyl-2-pyridyl)thiourea is a compound of significant interest, built upon a scaffold known for its diverse biological activities and utility in chemical synthesis. This guide has detailed its fundamental physicochemical properties, provided robust and validated protocols for its synthesis and characterization, and outlined logical avenues for its application in scientific research. By understanding its structural features, synthetic pathways, and spectroscopic fingerprint, researchers are well-equipped to explore the full potential of MPT in medicinal chemistry, enzyme inhibition studies, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (4-Methyl-pyridin-2-yl)-thiourea | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Methyl-2-pyridyl)thiourea, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. N-(4-Methyl-2-pyridyl)thiourea, 97% | Fisher Scientific [fishersci.ca]
- 11. H33648.06 [thermofisher.com]
- 12. N-(4-Methyl-2-pyridyl)thiourea, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 4 from Spectroscopic (C-13 NMR, IR and UV-Vis.) and Structural Characterization and Biological Activity Study of Some New Mg(II), Mn(II), Fe(II), Cu(II), Zn(II), Cd(II), and La(III) Complexes of 1-Phenyl -3 - (Pyridine-2-Yl)-2-Thiourea | Semantic Scholar [semanticscholar.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. N,N'-Bis(4-methyl-2-pyridinyl)thiourea | 5440-92-6 | Benchchem [benchchem.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of N-(4-Methyl-2-pyridyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585874#physical-and-chemical-properties-of-n-4-methyl-2-pyridyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com